molecular formula C30H26ClN3O6 B2439231 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 312623-46-4

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2439231
CAS No.: 312623-46-4
M. Wt: 560
InChI Key: YYYAHRPDZXJRAL-UHFFFAOYSA-N
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Description

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C30H26ClN3O6 and its molecular weight is 560. The purity is usually 95%.
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Properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26ClN3O6/c1-39-24-11-8-18(14-25(24)40-2)23-16-22(33-34(23)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-15-19(31)9-10-21(20)32-30(29)38/h3-11,14-15,23H,12-13,16H2,1-2H3,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYAHRPDZXJRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic molecule that integrates various pharmacophoric elements known for their biological significance. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects and mechanisms of action based on existing literature.

Chemical Structure and Properties

This compound features a quinoline core, which is a well-established scaffold in medicinal chemistry due to its diverse biological activities. The presence of the 4-oxobutanoic acid moiety enhances the compound's potential for interaction with biological targets.

Antioxidant Activity

Research has indicated that compounds containing similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of 4-oxobutanoic acids have shown promising results in scavenging free radicals and inhibiting lipid peroxidation. These activities are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anticancer Activity

The quinoline derivatives have been extensively studied for their anticancer properties. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific compound under discussion may also exhibit these properties due to its structural similarities.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. For instance, studies on related compounds have shown that they can inhibit enzymes such as tyrosinase, which is involved in melanin production and is a target for skin whitening agents . The inhibition of such enzymes could also extend to other pathways relevant to disease treatment.

Study 1: Tyrosinase Inhibition

A study assessing the tyrosinase inhibitory activity of various 4-oxobutanoate derivatives found that certain structural modifications led to enhanced inhibitory effects. The results indicated that alkyl substitutions significantly influenced the degree of inhibition observed, suggesting a structure-activity relationship that could be relevant for the compound .

Compound% Inhibition at 500 μMIC50 (μM)
Compound A72.8%128.8
Compound B85.6%102.3

Study 2: Antioxidant Activity

In another study focusing on the antioxidant capacity of chalcone derivatives, it was noted that modifications to the phenolic structure improved radical scavenging activity. This suggests that similar modifications to the compound could enhance its antioxidant potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in its structure may facilitate hydrogen donation, thus neutralizing free radicals.
  • Enzyme Interaction : The compound likely interacts with active sites on target enzymes, leading to inhibition or modulation of their activity.
  • Cell Signaling Pathways : Compounds with quinoline structures often influence signaling pathways associated with cell proliferation and apoptosis.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. It has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: A study demonstrated that derivatives of pyrazole could effectively inhibit the proliferation of breast cancer cells, suggesting that the incorporation of the quinoline structure may enhance this effect due to synergistic interactions with cellular pathways involved in cancer progression .

Antimicrobial Properties

Quinoline derivatives are well-documented for their antimicrobial activities. The compound's structure suggests potential effectiveness against bacterial and fungal pathogens.

Case Study: Research has shown that similar quinoline-based compounds possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of the pyrazole ring may further augment these effects by interfering with microbial enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is notable, with many compounds demonstrating inhibition of pro-inflammatory cytokines.

Case Study: In vitro studies indicated that compounds similar to 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid effectively reduced the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for treating inflammatory diseases .

Condensation Reactions

The formation of the pyrazole ring often involves condensation reactions between hydrazine derivatives and carbonyl-containing compounds.

Functional Group Modifications

Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or solubility.

Conclusion and Future Directions

The compound this compound represents a promising candidate for further research in drug development due to its multifaceted biological activities. Future studies should focus on:

  • Detailed mechanistic studies to understand its action at the molecular level.
  • In vivo testing to evaluate therapeutic efficacy and safety profiles.
  • Exploration of structure–activity relationships to optimize potency and selectivity.

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